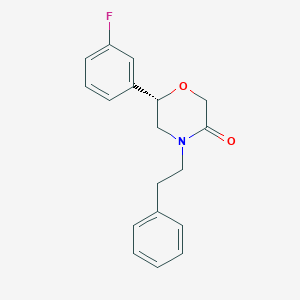![molecular formula C17H24O3 B12626634 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one CAS No. 918139-06-7](/img/structure/B12626634.png)
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a non-enone structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one typically involves multi-step organic reactions. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce the acetone group . This intermediate product is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Finally, the tosylate ester undergoes a ketone formation reaction with ethylene glycol to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.
Applications De Recherche Scientifique
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-4-methyl-1-phenyl-5-piperidin-1-ylpent-1-en-3-one
- 4-Hydroxy-4-methylpent-1-en-3-one
- 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one
Uniqueness
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
918139-06-7 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-[hydroxy-(4-methoxyphenyl)methyl]non-4-en-3-one |
InChI |
InChI=1S/C17H24O3/c1-4-6-7-8-15(16(18)5-2)17(19)13-9-11-14(20-3)12-10-13/h8-12,17,19H,4-7H2,1-3H3 |
Clé InChI |
UISMJTLHVJRCOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(C(C1=CC=C(C=C1)OC)O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
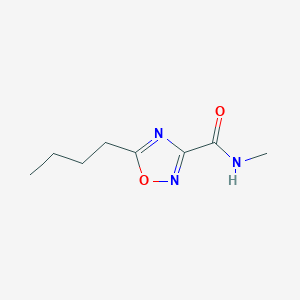
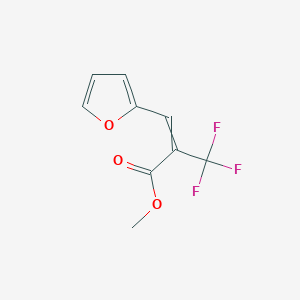
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)
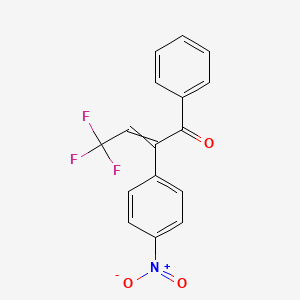
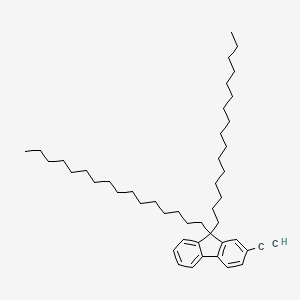
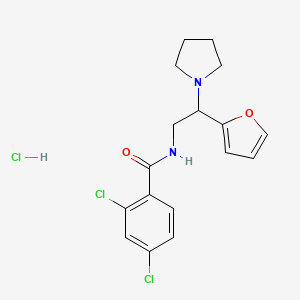

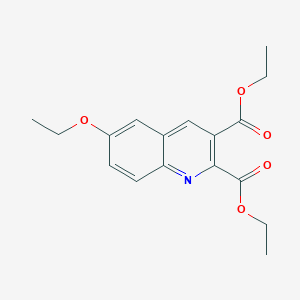
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)

